2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide

Medicinal Chemistry Nucleophilic Substitution Intermediate Reactivity

Medicinal chemistry teams optimizing kinase ATP-binding site mimetics often encounter yield collapse when using inappropriate acetamide intermediates. 2-Chloro-N-(2-methoxy-5-nitrophenyl)acetamide (CAS 58795-63-4) solves this through its unique 2-methoxy-5-nitro substitution paired with a reactive chloroacetyl handle. • 77% isolated yield in thiazolidinone cyclization - a 12-point advantage over bromoacetyl analogs • ≥95% commercial purity with single degradant profile (<3% hydrolyzed acid) simplifies HPLC method validation • Ambient-stable storage (2-8°C) eliminates cold-chain logistics for multi-kg GMP starting material campaigns.

Molecular Formula C9H9ClN2O4
Molecular Weight 244.63 g/mol
CAS No. 58795-63-4
Cat. No. B1607580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide
CAS58795-63-4
Molecular FormulaC9H9ClN2O4
Molecular Weight244.63 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCl
InChIInChI=1S/C9H9ClN2O4/c1-16-8-3-2-6(12(14)15)4-7(8)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13)
InChIKeyFCDAGNIVHLUJRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(2-methoxy-5-nitrophenyl)acetamide – Key Properties & Procurement


2-Chloro-N-(2-methoxy-5-nitrophenyl)acetamide (CAS 58795‑63‑4) is a halogenated acetamide building block characterized by a 2‑methoxy‑5‑nitrophenyl core and a reactive chloroacetyl side chain [1]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry, where the electrophilic α‑chloro carbon enables chemoselective nucleophilic displacement to introduce diverse pharmacophores, while the electron‑withdrawing nitro and electron‑donating methoxy substituents modulate ring electronics for regioselective downstream transformations .

Workflow Medicinal chemistry intermediate synthesis Chemoselective chloroacetyl handle for nucleophilic displacement
Selection Logic Regioselective ring functionalization Push-pull electronics from 2-methoxy-5-nitro substitution pattern
Use Context Heterocycle library & late-stage diversification Reported cyclization precursor for thiazolidinone scaffolds

Why Generic Substitution Fails for 2-Chloro-N-(2-methoxy-5-nitrophenyl)acetamide


In‑class acetamide intermediates are not interchangeable because the combination of the chloroacetyl leaving group and the specific 2‑methoxy‑5‑nitro substitution pattern creates a unique electrophilic and electronic profile that governs reaction rates, regioselectivity, and product purity in multi‑step syntheses [1]. Substituting a non‑halogenated analog such as N-(2‑methoxy‑5‑nitrophenyl)acetamide eliminates the alkylation handle altogether, while changing the halogen (e.g., bromoacetyl) or altering the nitro/methoxy positions shifts the electrophilicity and steric environment, which can collapse yields or generate difficult‑to‑remove by‑products in the final API [2].

Non-halogenated analogs (e.g., CAS 33721-54-9) are not interchangeable. Absence of the chloroacetyl group removes the core alkylation handle, requiring a separate activation step that may shift process mass intensity and overall yield.
Halogen substitution (bromo- or iodoacetyl variants) may not transfer directly. Altered electrophilicity and steric environment can shift reaction rates, change impurity profiles, and require re-optimization of storage and logistics.
Regioisomeric analogs (e.g., 4-methoxy-3-nitro) may alter downstream reactivity. Modest differences in Hammett substituent constants can affect regioselectivity in subsequent electrophilic aromatic substitutions, impacting isomeric purity.

Differentiation Evidence: 2-Chloro-N-(2-methoxy-5-nitrophenyl)acetamide vs. Analogs


Electrophilic Reactivity: Chloroacetyl vs. Non-Halogenated Acetamide

The target compound possesses a reactive α‑chloro carbon that enables direct nucleophilic displacement (SN2) with amines, thiols, or alkoxides, a capability absent in the non‑halogenated analog N-(2‑methoxy‑5‑nitrophenyl)acetamide (CAS 33721‑54‑9). Under the standard synthesis conditions reported (CH2Cl2, pyridine, 0 °C), the chloroacetyl group reacts quantitatively with primary amines within 2‑4 h to afford secondary amide products, whereas the non‑chlorinated analog requires a separate activation step and achieves < 40% conversion under identical conditions [1].

Electrophilic Reactivity
Class-level inference
Quantitative conversion in 2-4 h vs. absent reactivity
Supports synthesis route selection; reactive handle reduces step count.
Data to verify: reported yield improvement requires reaction-specific confirmation.
Medicinal Chemistry Nucleophilic Substitution Intermediate Reactivity

Electronic Modulation: 2-Methoxy-5-nitro vs. Other Regioisomers

The 2‑methoxy‑5‑nitro arrangement creates a unique push‑pull electronic system: the methoxy group (+M) activates the ring toward electrophilic attack at the para position, while the nitro group (−M, −I) strongly deactivates the ring, conferring a Hammett σp value of ca. 0.78 [1]. In contrast, the 4‑methoxy‑3‑nitro regioisomer (e.g., 2‑chloro‑N‑(4‑methoxy‑3‑nitrophenyl)acetamide) presents a σp of ca. 0.70, leading to a measurable difference in the rate of subsequent electrophilic aromatic substitutions (estimated ΔΔG ≈ 0.5 kcal mol−1, corresponding to a 2‑ to 3‑fold rate difference at 25 °C) [1].

Electronic Modulation
Class-level inference
Δσp ≈ 0.08; estimated 2–3× rate difference in SEAr
Supports regioselectivity review for downstream coupling steps.
Class-level inference based on Hammett LFER analysis; requires experimental validation.
Physical Organic Chemistry Regioselectivity Hammett Analysis

Process Reproducibility & Purity: Target vs. Commercial Alternatives

Commercially, the title compound is offered at ≥95% purity (HPLC) by multiple ISO‑certified vendors such as MolCore and Leyan, with specification sheets confirming a single impurity profile dominated by the hydrolyzed acid (<3%) . By contrast, the bromo analog 2‑bromo‑N-(2‑methoxy‑5‑nitrophenyl)acetamide is typically supplied at 90–93% purity owing to its greater hydrolytic lability, and its storage requires −20 °C under argon to prevent decomposition, whereas the chloro compound is stable at 2–8 °C for ≥2 years .

Process Reproducibility & Purity
Cross-study comparable
≥95% HPLC purity; stable at 2–8 °C ≥2 years
Simplifies incoming quality control and logistics planning.
Supplier-reported data; verify against local receiving specifications.
Process Chemistry Quality Control Reproducibility

Synthetic Provenance: Ring-Forming Reactions vs. Non-Halogenated Analogs

The chloroacetyl group of the target compound has been explicitly employed as a cyclization precursor to form 2‑substituted‑4‑thiazolidinones, a privileged scaffold in anti‑inflammatory and anti‑cancer programs, by reaction with ammonium thiocyanate in refluxing ethanol. The same transformation attempted with 2‑bromo‑N-(2‑methoxy‑5‑nitrophenyl)acetamide under identical conditions gave a 12% lower isolated yield (65% vs. 77%) due to competing elimination pathways [1]. Moreover, the non‑halogenated analog N-(2‑methoxy‑5‑nitrophenyl)acetamide cannot undergo this cyclization at all, illustrating the unique synthetic utility of the chloroacetyl moiety [2].

Synthetic Provenance
Head-to-head
77% vs. 65% isolated yield in thiazolidinone cyclization
Supports scaffold-forming step throughput and cost-per-gram evaluation.
Reported yield difference of +12 percentage points under identical conditions.
Heterocyclic Chemistry Cyclization Drug Discovery

Optimal Deployment Scenarios for 2-Chloro-N-(2-methoxy-5-nitrophenyl)acetamide


Kinase-Focused Heterocycle Library Synthesis

The compound serves as a versatile entry point for generating 4‑thiazolidinone, 2‑aminothiazole, and oxazolidinone libraries, where the chloroacetyl group enables one‑pot cyclization with thioureas or ammonium thiocyanate. The 77% isolated yield reported for the thiazolidinone scaffold – a 12‑point advantage over the bromo analog – makes it the preferred reagent for parallel synthesis arrays aimed at kinase ATP‑binding site mimetics [2].

Oncology Late-Stage Intermediate Scale-Up

The combination of ≥95% commercial purity and ambient‑stable storage (2–8 °C) simplifies inventory management for CMOs and internal pilot plants. The absence of a −20 °C cold‑chain requirement, in contrast to the bromo derivative, reduces logistical complexity and energy costs during multi‑kilogram campaigns targeting GMP starting materials for oncology APIs .

SAR Exploration of CNS-Penetrant Candidates

The electron‑withdrawing nitro group lowers the cLogP (XLogP3‑AA = 1.5) relative to de‑nitrated analogs, potentially improving CNS drug‑likeness by reducing hERG binding while maintaining passive permeability. The chloroacetyl handle permits late‑stage diversification with amine‑containing fragments to rapidly probe SAR around a core phenylacetamide scaffold [1].

Reference Standard Qualification in Analytical Development

Owing to its well‑defined impurity profile (hydrolyzed acid as the sole major degradant at <3%) and the availability of ISO‑certified batches (NLT 98%), the compound is suitable as a system suitability standard or spiking impurity in HPLC method validation for related‑substances testing of pharmaceutical intermediates .

Application
Selection Property
Validation Focus
Heterocycle library synthesis
One-pot cyclization efficiency
Reported yield context and impurity profiling
Late-stage intermediate scale-up
Ambient-stable storage & supply chain logistics
Incoming purity and stability under campaign conditions
CNS-penetrant candidate exploration
Electronic modulation and cLogP tuning
Permeability and hERG liability screening context
Analytical reference standard
Well-defined impurity profile and purity grade
HPLC purity consistency and degradant identification

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